molecular formula C21H37N7O11S B14250279 L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- CAS No. 401844-67-5

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl-

Cat. No.: B14250279
CAS No.: 401844-67-5
M. Wt: 595.6 g/mol
InChI Key: JNBNGSCLHZJYSI-MXQDFNKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue may form disulfide bonds, influencing the peptide’s conformation and function. Pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, adding stability and functionality to the peptide.

Properties

CAS No.

401844-67-5

Molecular Formula

C21H37N7O11S

Molecular Weight

595.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H37N7O11S/c1-7(16(33)28-15(9(3)31)21(38)39)24-20(37)14(8(2)30)27-18(35)11(4-13(23)32)25-19(36)12(6-40)26-17(34)10(22)5-29/h7-12,14-15,29-31,40H,4-6,22H2,1-3H3,(H2,23,32)(H,24,37)(H,25,36)(H,26,34)(H,27,35)(H,28,33)(H,38,39)/t7-,8+,9+,10-,11-,12-,14-,15-/m0/s1

InChI Key

JNBNGSCLHZJYSI-MXQDFNKNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.